Cas no 1366234-05-0 (2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester)

2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-((2-fluorophenyl)amino)-3,5-thiazolecarboxylate, 95%
- 2-(2-Fluoro-phenylamino)-thiazole-4-carboxylic acid ethyl ester
- Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate
- 4-Thiazolecarboxylic acid, 2-[(2-fluorophenyl)amino]-, ethyl ester
- 2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester
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- MDL: MFCD22578257
- Inchi: 1S/C12H11FN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15)
- InChI Key: MUUPMPAQDGALQX-UHFFFAOYSA-N
- SMILES: S1C=C(C(OCC)=O)N=C1NC1=CC=CC=C1F
Computed Properties
- Exact Mass: 266.053
- Monoisotopic Mass: 266.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.5A^2
Experimental Properties
- Density: 1.353±0.06 g/cm3(Predicted)
- Boiling Point: 374.4±48.0 °C(Predicted)
- pka: 1.29±0.10(Predicted)
2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB474996-1g |
2-(2-Fluoro-phenylamino)-thiazole-4-carboxylic acid ethyl ester; . |
1366234-05-0 | 1g |
€452.00 | 2025-02-19 | ||
abcr | AB474996-1 g |
2-(2-Fluoro-phenylamino)-thiazole-4-carboxylic acid ethyl ester |
1366234-05-0 | 1g |
€452.00 | 2023-07-18 | ||
TRC | F183700-500mg |
2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester |
1366234-05-0 | 500mg |
$ 250.00 | 2022-06-02 | ||
TRC | F183700-2000mg |
2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester |
1366234-05-0 | 2g |
$ 660.00 | 2022-06-02 | ||
TRC | F183700-1000mg |
2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester |
1366234-05-0 | 1g |
$ 415.00 | 2022-06-02 | ||
abcr | AB474996-5g |
2-(2-Fluoro-phenylamino)-thiazole-4-carboxylic acid ethyl ester; . |
1366234-05-0 | 5g |
€1408.60 | 2025-02-19 |
2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester Related Literature
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
Additional information on 2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester
Introduction to 2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS No. 1366234-05-0) and Its Emerging Applications in Chemical Biology and Medicine
2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 1366234-05-0, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. This compound belongs to the thiazole derivatives, a class of molecules known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorophenylamino substituent and an ethyl ester group in its molecular framework enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery and development.
The structural motif of 2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester incorporates several key functional groups that contribute to its biological relevance. The thiazole ring, characterized by a sulfur atom adjacent to a nitrogen atom in a five-membered aromatic system, is well-documented for its role in modulating various biological pathways. The fluorophenylamino moiety introduces a fluorine atom, which is known to influence metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. Additionally, the ethyl ester group at the 4-position of the thiazole ring provides a site for further chemical modification, enabling the synthesis of analogs with tailored biological activities.
In recent years, there has been growing interest in thiazole derivatives as potential therapeutic agents due to their ability to interact with multiple biological targets. For instance, studies have demonstrated that thiazole-based compounds can inhibit enzymes such as dihydrofolate reductase (DHFR) and thiamine pyrophosphate synthase (TPPS), which are crucial in bacterial metabolism and cancer cell proliferation. The fluorophenylamino group in 2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester may further enhance its binding affinity to these targets by improving hydrophobic interactions and electronic properties. This makes it a promising candidate for developing novel antibiotics or anticancer drugs.
One of the most compelling aspects of this compound is its potential application in addressing multidrug resistance (MDR) in cancer therapy. MDR is a major challenge in oncology, where cancer cells develop resistance to multiple chemotherapeutic agents. Thiazole derivatives have shown promise in overcoming MDR by inhibiting P-glycoprotein (P-gp), an ATP-binding cassette transporter responsible for drug efflux. The structural features of 2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester, particularly the fluorine atom and the amine group, may facilitate tighter binding to P-gp or other relevant transporters, thereby reversing MDR phenotypes. Preliminary computational studies suggest that this compound could be a potent inhibitor of P-gp, making it an attractive lead for further investigation.
Furthermore, the fluorophenylamino substituent has been extensively studied for its role in enhancing the bioavailability and metabolic stability of drug molecules. Fluorine atoms can modulate electronic properties, leading to improved binding interactions with biological targets. In addition, fluorinated aromatic rings often exhibit increased lipophilicity and resistance to enzymatic degradation, which are critical factors for drug efficacy. These properties make 2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester a compelling candidate for further exploration as a pharmacological tool.
The ethyl ester group at the 4-position of the thiazole ring provides another layer of versatility for medicinal chemists. Ester functionalities are commonly used in drug design due to their ability to be hydrolyzed into carboxylic acids under physiological conditions or enzymatically cleaved to generate amine derivatives. This flexibility allows for the synthesis of prodrugs or intermediates that can be further modified to achieve desired pharmacokinetic profiles. For example, hydrolysis of the ethyl ester could generate an active amine derivative with enhanced solubility or bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex thiazole derivatives like 2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester using modern methodologies such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis. These techniques have significantly improved yield and purity while reducing reaction times, making it feasible to conduct large-scale screening programs for biological activity. Such improvements have accelerated the discovery pipeline for novel therapeutics derived from thiazole scaffolds.
The compound's potential extends beyond oncology; it has also shown promise in addressing infectious diseases caused by resistant bacterial strains. Thiazole derivatives have been reported to inhibit bacterial enzymes such as dihydropteroate synthase (DHPS), which is essential for folate biosynthesis in pathogens like *Mycobacterium tuberculosis*. The presence of the fluorophenylamino group may enhance binding interactions with bacterial targets while minimizing toxicity toward host cells. This dual specificity makes 2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester a valuable candidate for developing new antibiotics against drug-resistant bacteria.
In conclusion, 2-(2-Fluorophenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS No. 1366234-05-0) represents a structurally intriguing molecule with significant potential in chemical biology and medicine. Its unique combination of functional groups—namely the thiazole ring, the fluorophenylamino moiety, and the ethyl ester—makes it an attractive scaffold for drug discovery efforts targeting cancer therapy, multidrug resistance reversal, infectious diseases, and other therapeutic areas. Continued research into this compound will likely uncover new applications and refine synthetic strategies for optimizing its pharmacological properties.
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